N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide
Description
N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-16(25)24-13-12-23(15-21(24)10-6-3-7-11-21)19(26)14-22-20(27)17-8-4-5-9-18(17)28-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMJXUFPUNVBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC12CCCCC2)C(=O)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide typically involves multiple steps. One common approach is the Diels-Alder reaction, which is used to form the spirocyclic core. This reaction involves the use of dienes and dienophiles in the presence of a catalyst such as L-proline . The resulting spirocyclic intermediate is then subjected to further functionalization to introduce the acetyl and methoxybenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane: Shares the spirocyclic core but lacks the acetyl and methoxybenzamide groups.
2,4-diazaspiro[5.5]undecanone: Contains a similar spirocyclic structure with different functional groups.
Uniqueness
N-[2-(1-acetyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-oxoethyl]-2-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and methoxybenzamide groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
